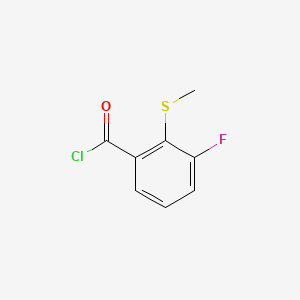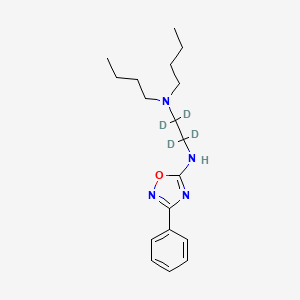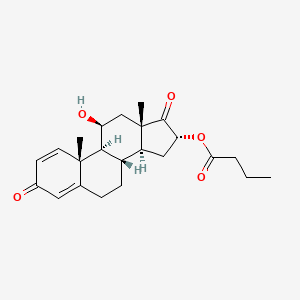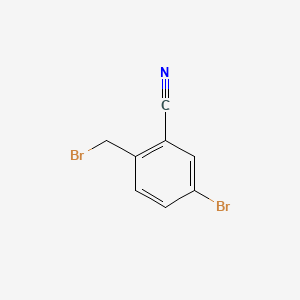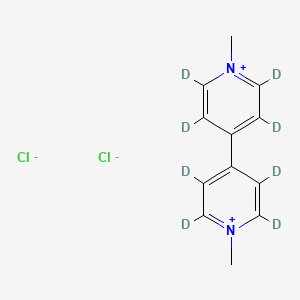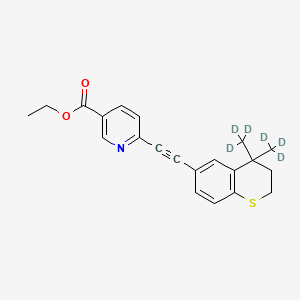
Tazarotene-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotene-d8 is a deuterated form of tazarotene, a third-generation synthetic retinoid primarily used in the treatment of dermatological conditions such as acne vulgaris, plaque psoriasis, and photoaged skin. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotopic labeling.
Applications De Recherche Scientifique
Tazarotene-d8 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.
Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.
Mécanisme D'action
- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .
- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .
Cellular Effects
This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .
Molecular Mechanism
The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .
Temporal Effects in Laboratory Settings
This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .
Metabolic Pathways
This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Transport and Distribution
This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:
Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.
Final Assembly: The deuterated intermediates are then assembled to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tazarotenic acid, its active metabolite.
Hydrolysis: Ester hydrolysis converts this compound to tazarotenic acid.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Hydrolyzing Agents: Such as acids or bases in aqueous solutions.
Catalysts: Metal catalysts can facilitate substitution reactions.
Major Products:
Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.
Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.
Comparaison Avec Des Composés Similaires
Tretinoin: Another retinoid used for acne and photoaging.
Adapalene: A retinoid used for acne treatment.
Isotretinoin: An oral retinoid used for severe acne.
Uniqueness of Tazarotene-d8:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique for research purposes, providing insights into the pharmacokinetics and metabolic pathways of tazarotene.
Selective Receptor Binding: this compound selectively binds to RARβ and RARγ, offering targeted therapeutic effects with potentially fewer side effects.
This compound continues to be a valuable compound in both clinical and research settings, contributing to our understanding of retinoid pharmacology and therapeutic applications.
Propriétés
IUPAC Name |
ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
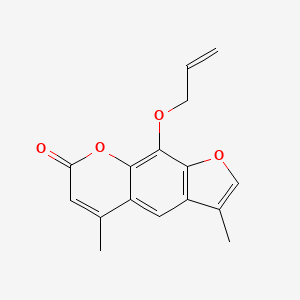
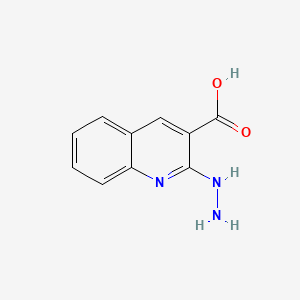
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride](/img/new.no-structure.jpg)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
